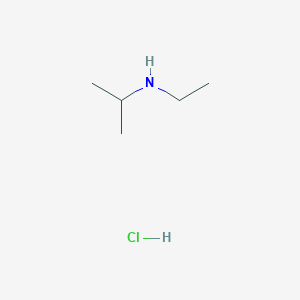
N-Ethylpropan-2-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethylpropan-2-amine Hydrochloride is an organic compound classified as an amine. It is a derivative of propanamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
N-Ethylpropan-2-amine Hydrochloride can be synthesized through several methods. One common method involves the alkylation of propanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Propanamine: Propanamine is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base like sodium hydroxide. This results in the formation of N-Ethylpropan-2-amine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for use in various applications.
化学反应分析
Types of Reactions
N-Ethylpropan-2-amine Hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form primary amines.
Acid-Base Reactions: As an amine, it can react with acids to form ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides (e.g., ethyl bromide) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Secondary and tertiary amines.
Oxidation: Imines and other oxidized derivatives.
Reduction: Primary amines.
科学研究应用
N-Ethylpropan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-Ethylpropan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to various biochemical effects, including modulation of enzyme activity and signal transduction pathways .
相似化合物的比较
N-Ethylpropan-2-amine Hydrochloride can be compared with other similar compounds, such as:
N-Methylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylpyrrole: Contains a pyrrole ring instead of a propanamine backbone.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C5H14ClN |
|---|---|
分子量 |
123.62 g/mol |
IUPAC 名称 |
N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H |
InChI 键 |
XLZXAQOITBVJSE-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


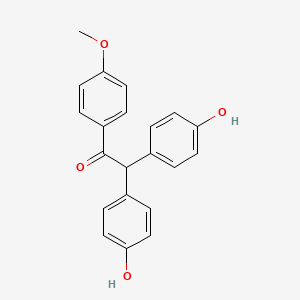
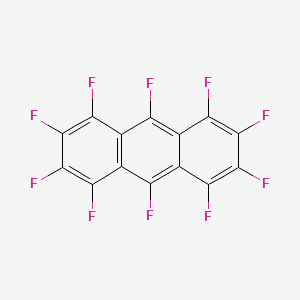
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
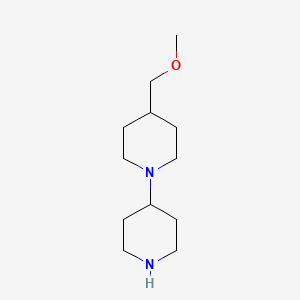
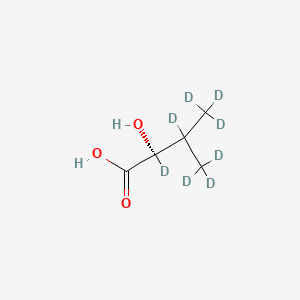
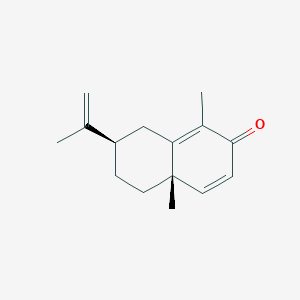
![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
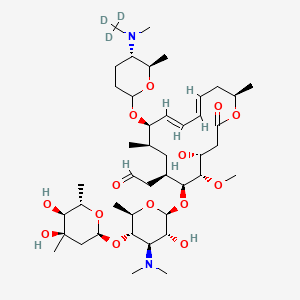
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

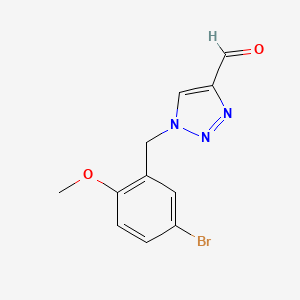
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
